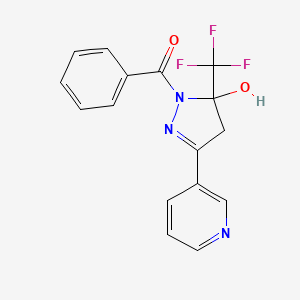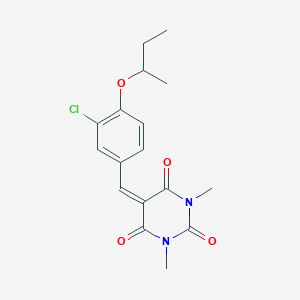![molecular formula C25H22ClF3N2O3 B4009444 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide](/img/structure/B4009444.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide
Übersicht
Beschreibung
The compound is part of a class of chemicals that have been studied for their intricate molecular structure and their potential in various applications due to their unique chemical and physical properties. Research has focused on understanding these compounds' synthesis pathways, molecular structure, and their chemical and physical characteristics.
Synthesis Analysis
The synthesis of complex trifluoromethylated compounds often involves strategic functionalization of aromatic systems and the formation of intricate cyclic structures. For example, research into the synthesis of similar compounds has demonstrated the importance of specific substituents for activity and the use of solution-phase combinatorial methodology for substituting positions on the pyrimidine ring, highlighting the role of fluorine substitutions and the critical nature of the carboxamide group for retaining activity (Palanki et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds within this category is characterized by the presence of trifluoromethyl groups and complex cyclic systems. Studies employing X-ray diffraction, IR, NMR, and UV-Vis spectra have been crucial in determining the optimized geometrical structure, harmonic vibrational frequencies, and chemical shifts, as seen in the analysis of related compounds. Such detailed structural information underpins the understanding of the compound's reactivity and properties (Demir et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include transformations facilitated by conditions such as light or specific catalysts. For instance, copper-mediated trifluoromethylation has been used to construct various trifluoromethylated structures, showcasing the versatility and reactivity of these compounds under certain conditions (Han et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystallinity, of these compounds are influenced by their molecular structure. Techniques such as spectroscopic investigations (FT-IR, FT-Raman) and quantum chemical calculations provide insights into the vibrational frequencies and molecular electrostatic potential, crucial for understanding the compound's behavior in different environments (Renjith et al., 2014).
Wirkmechanismus
The mechanism of action of a compound depends on its structure and the biological system it interacts with. Trifluoromethylpyridine derivatives, for example, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClF3N2O3/c26-17-9-8-16(25(27,28)29)12-18(17)30-22(32)19(10-13-4-2-1-3-5-13)31-23(33)20-14-6-7-15(11-14)21(20)24(31)34/h1-5,8-9,12,14-15,19-21H,6-7,10-11H2,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVOKJLIKVXMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C(CC4=CC=CC=C4)C(=O)NC5=C(C=CC(=C5)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4009364.png)
![4-{5-[4-(4-butoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4009366.png)

![N-[(1R)-1-(4-chlorophenyl)ethyl]-4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide](/img/structure/B4009386.png)
methanone](/img/structure/B4009399.png)

![6-{[(2S*,6S*)-2,6-diallyl-4-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B4009422.png)

![methyl (2R*,4S*)-4-hydroxy-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine-2-carboxylate](/img/structure/B4009430.png)
![5-(acetyloxy)-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4009451.png)


![2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4009470.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4009476.png)